![molecular formula C13H13FO2 B13993524 1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone](/img/structure/B13993524.png)
1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone is an organic compound with the molecular formula C13H13FO2 and a molecular weight of 220.243 g/mol This compound features a fluorinated phenyl ring substituted with a pent-4-yn-1-yloxy group and an ethanone moiety
Preparation Methods
The synthesis of 1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone typically involves the reaction of 2-(pent-4-yn-1-yloxy)-5-fluorobenzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but the presence of the fluorine atom and the pent-4-yn-1-yloxy group likely play crucial roles in its activity .
Comparison with Similar Compounds
1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but lacks the fluorine atom, which may result in different chemical and biological properties.
2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine: This compound features a pyridine ring instead of a phenyl ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C13H13FO2 |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
1-(5-fluoro-2-pent-4-ynoxyphenyl)ethanone |
InChI |
InChI=1S/C13H13FO2/c1-3-4-5-8-16-13-7-6-11(14)9-12(13)10(2)15/h1,6-7,9H,4-5,8H2,2H3 |
InChI Key |
WVFKFWQHDNGRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


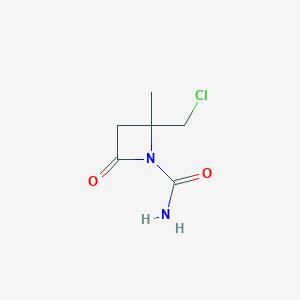
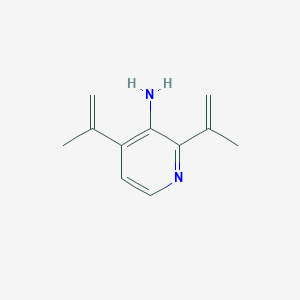
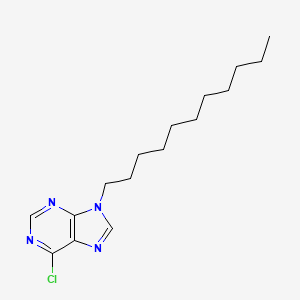

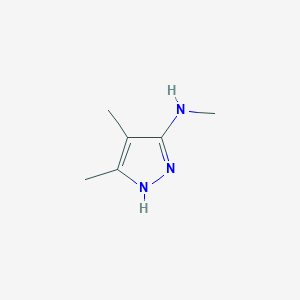
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)

![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)

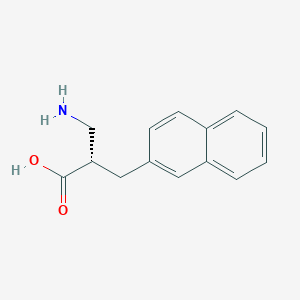
![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
